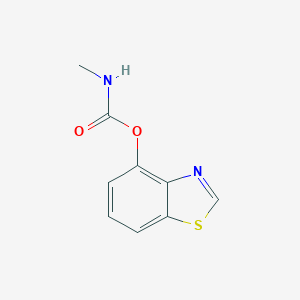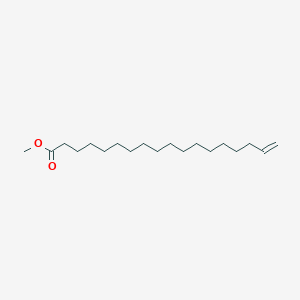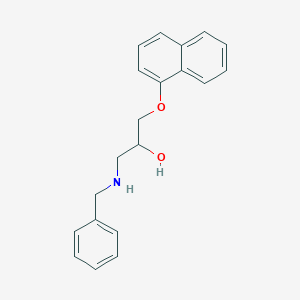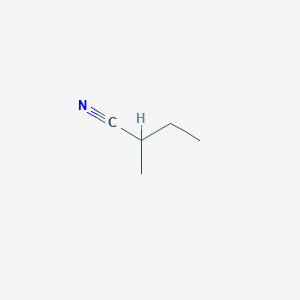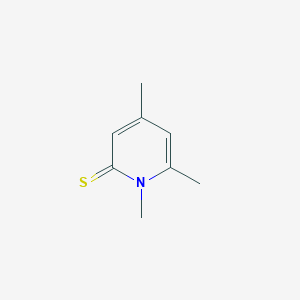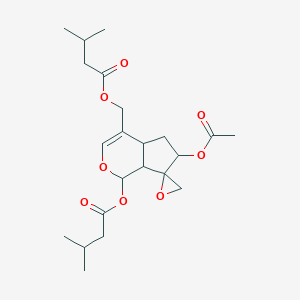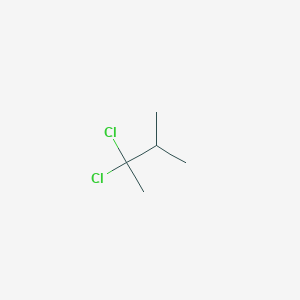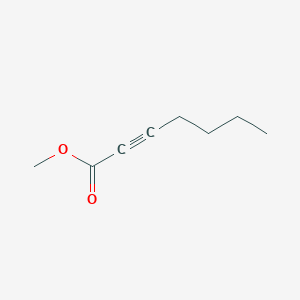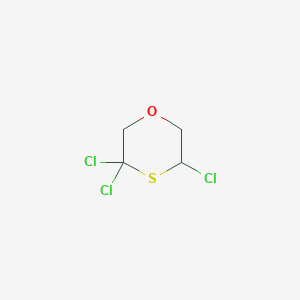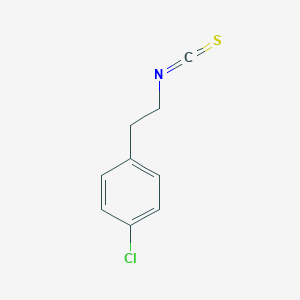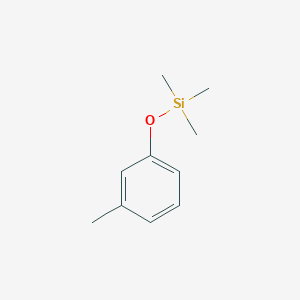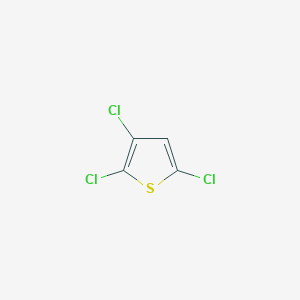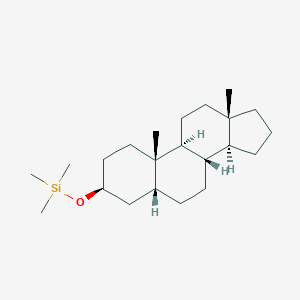
5beta-Androstane, 3beta-(trimethylsiloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androstane, 3beta-(trimethylsiloxy)-, commonly known as ATSOX, is a synthetic steroid that has gained significant attention in the scientific community due to its potential applications in research. ATSOX is a derivative of the natural steroid hormone, dehydroepiandrosterone (DHEA), which is produced by the adrenal glands. ATSOX has been shown to possess unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism Of Action
The exact mechanism of action of ATSOX is not fully understood. However, it is believed to exert its effects through the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. ATSOX has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
ATSOX has been shown to possess various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). ATSOX has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, ATSOX has been shown to enhance mitochondrial function and reduce oxidative stress.
Advantages And Limitations For Lab Experiments
ATSOX has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be safe and well-tolerated in animal studies. However, there are also some limitations to the use of ATSOX in lab experiments. It is a synthetic compound that may not fully replicate the effects of the natural hormone 5beta-Androstane, 3beta-(trimethylsiloxy)-. Additionally, the exact mechanism of action of ATSOX is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on ATSOX. One potential area of investigation is its potential as a therapeutic agent for various neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ATSOX and its effects on various signaling pathways. Finally, more research is needed to determine the optimal dosing and administration of ATSOX in animal and human studies.
In conclusion, ATSOX is a synthetic steroid that has shown promise as a research tool for investigating various biological processes. It possesses unique biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
ATSOX can be synthesized through a multi-step process starting from 5beta-Androstane, 3beta-(trimethylsiloxy)-. The first step involves the protection of the 3-hydroxyl group of 5beta-Androstane, 3beta-(trimethylsiloxy)- with trimethylsilyl chloride. The resulting compound is then subjected to oxidation with chromium trioxide to form the corresponding ketone. The ketone is then reduced with sodium borohydride to yield ATSOX.
Scientific Research Applications
ATSOX has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Additionally, ATSOX has been shown to have neuroprotective effects and can enhance cognitive function.
properties
CAS RN |
18899-46-2 |
|---|---|
Product Name |
5beta-Androstane, 3beta-(trimethylsiloxy)- |
Molecular Formula |
C22H40OSi |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C22H40OSi/c1-21-12-6-7-19(21)18-9-8-16-15-17(23-24(3,4)5)10-14-22(16,2)20(18)11-13-21/h16-20H,6-15H2,1-5H3/t16-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
XQQDDEIBTCOQHD-BHXFFAOXSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O[Si](C)(C)C |
SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



